N-hydroxy-3-(4-methoxyphenyl)propanamide
Overview
Scientific Research Applications
Antioxidant and Anticancer Activity
N-hydroxy-3-(4-methoxyphenyl)propanamide has been studied for its potential antioxidant and anticancer activities. Research has found that certain derivatives of this compound exhibit significant antioxidant activity, surpassing even well-known antioxidants like ascorbic acid. These compounds have also been tested for anticancer activity, showing cytotoxic effects on human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, making them a promising area of research in cancer therapy (Tumosienė et al., 2020).
Novel Antioxidants in Cancer Treatment
Further studies have explored the role of novel antioxidants derived from this compound in cancer treatment. These compounds showed a significant killing effect on various cancer cell lines, including chemotherapy-resistant breast cancer cells and oral squamous carcinoma cells. Importantly, they did not affect normal human tissues, highlighting their potential as targeted cancer therapies (Kovalchuk et al., 2013).
Prostate Cancer Imaging
In the field of molecular imaging, derivatives of this compound have been developed as radioligands for prostate cancer imaging. These compounds are used in positron emission tomography (PET) scans to target androgen receptors, providing a non-invasive method to diagnose and monitor prostate cancer (Gao et al., 2011).
Quantum Chemical Studies
Quantum chemical studies have been conducted on N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]propanamide, a derivative of this compound. These studies are crucial for understanding the molecular properties and interactions of such compounds, which can inform their therapeutic applications, particularly in the treatment of prostatic carcinoma (Otuokere & Amaku, 2015).
Antinociceptive Activity
Research on certain derivatives of this compound has revealed their potential antinociceptive (pain-relieving) properties. These compounds have shown effectiveness in pain models in animals, suggesting potential applications in pain management (Doğruer et al., 2000).
Dual Inhibition of Cyclooxygenase and Lipoxygenase
This compound derivatives have also been evaluated for their dual inhibitory effects on cyclooxygenase and lipoxygenase pathways, which are crucial in inflammation and pain. These studies suggest potential therapeutic applications in conditions involving inflammation and pain (Knight et al., 1996).
Properties
IUPAC Name |
N-hydroxy-3-(4-methoxyphenyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-9-5-2-8(3-6-9)4-7-10(12)11-13/h2-3,5-6,13H,4,7H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKVKEDNKOLIAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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